molecular formula C19H22N4O B12134108 adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide

adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide

Katalognummer: B12134108
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: XTSMYJLQTZZINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is a complex organic compound that combines the structural features of adamantane and isoindole. Adamantane is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. Isoindole, on the other hand, is a heterocyclic compound with notable biological activity. The combination of these two moieties in a single molecule results in a compound with potentially interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of adamantanecarboxylic acid with an appropriate isoindole derivative under specific conditions. The reaction may involve the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the isoindole ring could interact with nucleophilic sites. These interactions could lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is unique due to the combination of adamantane and isoindole moieties in a single molecule. This combination imparts both stability and biological activity, making it a promising candidate for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

Molekularformel

C19H22N4O

Molekulargewicht

322.4 g/mol

IUPAC-Name

N-[(3-amino-2H-isoindol-1-yl)imino]adamantane-1-carboxamide

InChI

InChI=1S/C19H22N4O/c20-16-14-3-1-2-4-15(14)17(21-16)22-23-18(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,21H,5-10,20H2

InChI-Schlüssel

XTSMYJLQTZZINT-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N=NC4=C5C=CC=CC5=C(N4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.